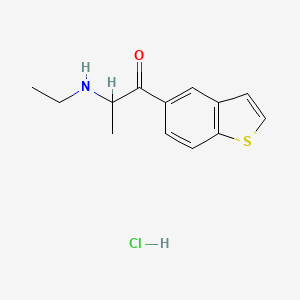
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Propanone Moiety: The propanone group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Ethylamino Substitution: The ethylamino group can be introduced through a reductive amination reaction using ethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a stimulant or in the treatment of certain medical conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced stimulation of their respective receptors.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-onehydrochloride: Similar structure but with a methylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(isopropylamino)propan-1-onehydrochloride: Similar structure but with an isopropylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(dimethylamino)propan-1-onehydrochloride: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity for various biological targets, as well as its metabolic stability and overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C13H16ClNOS |
|---|---|
Peso molecular |
269.79 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c1-3-14-9(2)13(15)11-4-5-12-10(8-11)6-7-16-12;/h4-9,14H,3H2,1-2H3;1H |
Clave InChI |
CBBUETHUWIRHGE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CC2=C(C=C1)SC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



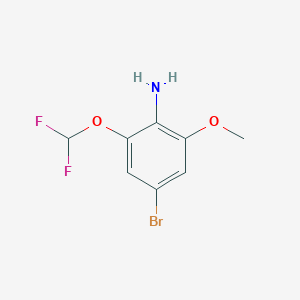
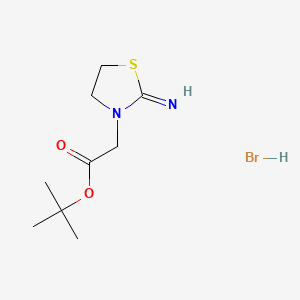
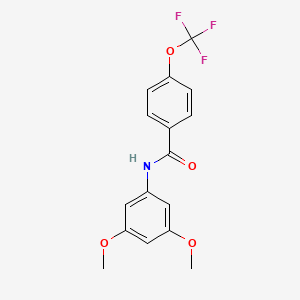
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)



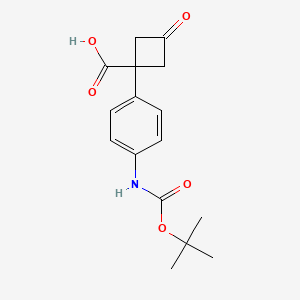

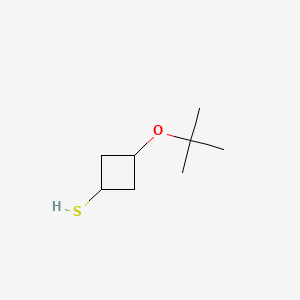
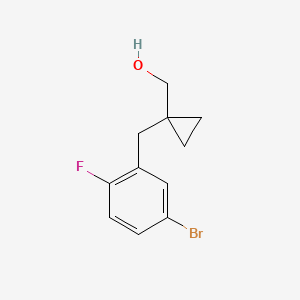
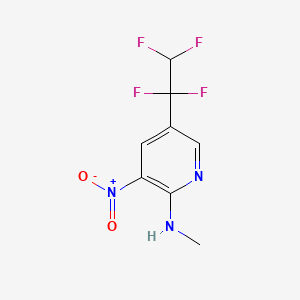
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
